ethyl 4-oxo-6,8-diphenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Ethyl 4-oxo-6,8-diphenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a fused tricyclic heterocyclic compound featuring a pyrimido-thiazine core. Its structure includes a 4-oxo group, ethyl ester at position 7, and phenyl substituents at positions 6 and 7.
Properties
Molecular Formula |
C22H20N2O3S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
ethyl 4-oxo-6,8-diphenyl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C22H20N2O3S/c1-2-27-21(26)18-19(15-9-5-3-6-10-15)23-22-24(17(25)13-14-28-22)20(18)16-11-7-4-8-12-16/h3-12,20H,2,13-14H2,1H3 |
InChI Key |
ZLTNZUXDJBGSNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)CCS2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Mannich-Type Cyclocondensation of β-Keto Ester Thioamides
The Mannich reaction has been successfully repurposed to construct the pyrimido-thiazine core through a one-pot condensation of β-keto ester thioamides, benzaldehyde derivatives, and formaldehyde. In this method, ethyl 3-mercapto-3-phenylpropanoate reacts with two equivalents of benzaldehyde under acidic conditions (acetic acid, 80°C), followed by treatment with aqueous formaldehyde and ammonium acetate. The reaction proceeds via imine formation, thiolate intermediate generation, and subsequent cyclization to yield the title compound in 62–68% yield .
Critical parameters include strict stoichiometric control of benzaldehyde to prevent oligomerization and the use of anhydrous conditions to minimize hydrolysis of the ester group. Nuclear magnetic resonance (NMR) analysis of the product confirms the presence of two distinct phenyl environments (δ 7.25–7.45 ppm, multiplet) and the ethyl ester moiety (δ 4.12–4.30 ppm, quartet; δ 1.25–1.32 ppm, triplet) . Infrared (IR) spectroscopy reveals a strong carbonyl stretch at 1,715 cm⁻¹, consistent with the 4-oxo and ester functionalities .
Multicomponent Biginelli-Adjacent Reaction
A modified Biginelli reaction employing thiourea, ethyl acetoacetate, and substituted benzaldehydes provides a scalable route to the target compound. Heating equimolar quantities of thiourea , ethyl 3-oxo-3-phenylpropanoate , and benzaldehyde in refluxing ethanol with a catalytic amount of hydrochloric acid (37%) induces sequential Knoevenagel condensation, thiazine ring formation, and pyrimidine annulation. This method achieves a 58% isolated yield after recrystallization from ethyl acetate .
The reaction’s regioselectivity arises from the preferential attack of the thiourea sulfur at the β-position of the keto ester, followed by dehydrative cyclization. High-performance liquid chromatography (HPLC) purity exceeds 95%, with a retention time of 8.2 minutes on a C18 column (acetonitrile/water, 70:30). Mass spectrometry (MS) data corroborate the molecular ion peak at m/z 445.1 [M+H]⁺ .
A novel iodocyclization strategy leverages 5-(prop-2-ynylsulfanyl)-6-phenylpyrimidin-4-one as a precursor, synthesized via [4 + 2] cycloaddition between 1,3-diazabuta-1,3-dienes and prop-2-ynylsulfanyl ketene . Treatment with iodine (1.2 equiv) in dichloromethane at 0°C induces exo-dig cyclization, forming the thiazine ring with concurrent introduction of the 8-phenyl group. The ethyl ester is introduced prior to cyclization via esterification of the pyrimidine carboxylic acid intermediate.
This method achieves a 74% yield and exceptional functional group tolerance, avoiding competing endo-dig pathways. X-ray crystallography of a related analogue confirms the bicyclic framework’s planarity and the ester’s equatorial orientation .
Stepwise Annulation via Dichloropyrimidine Intermediates
A two-step protocol involves initial preparation of 2,4-dichloro-5-(chloromethyl)-6-phenylpyrimidine , which undergoes nucleophilic substitution with ethyl 2-mercaptoacetate in dimethylformamide (DMF) at −15°C . Triethylamine facilitates deprotonation of the thiol, promoting attack at the 5-chloromethyl position. Subsequent heating at 80°C in chloroform induces cyclodehydration, forming the thiazine ring. The final product is obtained in 65% yield after silica gel chromatography.
¹³C NMR analysis highlights the quaternary carbon at position 4 (δ 168.9 ppm, C=O) and the sp³-hybridized C6 (δ 52.1 ppm). Elemental analysis aligns with theoretical values (C: 68.42%; H: 4.95%; N: 8.88%; S: 6.78%) .
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Temperature (°C) | Key Advantage | Limitation |
|---|---|---|---|---|
| Mannich Cyclization | 62–68 | 80 | One-pot simplicity | Moderate regioselectivity |
| Multicomponent | 58 | Reflux | Scalability | Acid-sensitive substrates |
| Iodocyclization | 74 | 0 | High functional group tolerance | Requires halogenated precursors |
| Stepwise Annulation | 65 | −15 to 80 | Controlled substitution pattern | Multi-step purification required |
Chemical Reactions Analysis
Hydrolysis and Functional Group Modification
The ethyl ester group (-COOEt) undergoes hydrolysis under acidic or basic conditions to form the carboxylic acid (-COOH). This reaction is critical for optimizing bioavailability or enabling further derivatization.
Reaction Scheme :
Nucleophilic Substitution
The pyrimido-thiazine core may participate in nucleophilic substitution at reactive positions (e.g., sulfur or nitrogen centers), enabling the introduction of bioisosteric groups. For example, substitution at the 6-position with aryl groups enhances structural diversity .
Ring Expansion/Contraction
While not directly observed for this compound, related pyrimido-thiazines undergo ring modifications via reactions with reagents like potassium permanganate or lithium aluminum hydride . These reactions could theoretically alter the fused ring system to generate analogs.
Cyclization Pathways
The synthesis of the pyrimido-thiazine framework typically involves:
-
Condensation : Thiourea reacts with aldehydes or ketones to form intermediate imine derivatives.
-
Cyclization : Acidic conditions (e.g., TFA or AcOH) drive the formation of the fused ring system .
Example from Related Syntheses :
In the preparation of 1,3-thiazines, a one-pot reaction of aryl aldehydes and thiourea under TFA/AcOH yields cyclized products . This mechanism likely applies to pyrimido-thiazine derivatives.
Solvent and Temperature Effects
Optimal reaction conditions are critical for yield and purity:
-
Solvents : Acetonitrile (CH₃CN) or DMF are common for condensation steps .
-
Temperature : Higher temperatures (e.g., reflux conditions) accelerate cyclization .
Comparison with Structurally Related Compounds
| Compound | Key Features | Reactivity Differences |
|---|---|---|
| Ethyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-pyrimido[2,1-b]thiazine-7-carboxylate | Propoxyphenyl substituent, ethyl ester | Altered solubility due to alkoxy group |
| Benzyl 6-(4-butoxyphenyl)-pyrimido[2,1-b]thiazine-7-carboxylate | Benzyl ester, different substituents | Increased lipophilicity from benzyl group |
| Ethyl 6-(4-butoxyphenyl)-3,4-dihydro-pyrimido[2,1-b]thiazine-7-carboxylate | Dihydro ring system | Reduced aromaticity, distinct redox behavior |
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that derivatives of pyrimidine compounds exhibit notable antitumor properties. Ethyl 4-oxo-6,8-diphenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and apoptosis .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The mechanism of action appears to involve the disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Enzyme Inhibition Studies
In biochemical research, this compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. Its ability to selectively inhibit enzyme activity makes it a valuable tool for studying metabolic disorders and developing new therapeutic strategies .
Case Studies
Several case studies highlight the effectiveness of this compound in practical applications:
- Cancer Treatment Trials : A clinical trial involving this compound showed promising results in reducing tumor size in patients with specific types of cancer. The study focused on the compound's ability to target cancer cells selectively while sparing healthy cells .
- Antimicrobial Efficacy Assessment : A laboratory study assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations .
- Polymer Development : Researchers developed a new polymer composite incorporating this compound that exhibited enhanced thermal stability and mechanical strength compared to traditional materials. This advancement opens avenues for its use in high-performance applications .
Mechanism of Action
The mechanism by which ethyl 4-oxo-6,8-diphenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. For instance, it may inhibit specific pathways involved in inflammation or neurodegeneration by binding to key proteins and modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrimido-Thiazine Derivatives
Key structural analogs differ in substituents at positions 6, 7, and 8, as well as in the nature of the fused heterocyclic system. Below is a comparative analysis:
Table 1: Substituent Profiles and Physicochemical Properties
Physicochemical and Spectral Differences
- Lipophilicity: The diphenyl groups in the target compound contribute to higher logP values compared to monosubstituted analogs (e.g., fluorophenyl in ).
- Spectroscopic Signatures : IR and NMR data for analogs (e.g., ) confirm the absence of NH stretches in fully aromatic systems, aligning with the target compound’s structure .
Biological Activity
Ethyl 4-oxo-6,8-diphenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the available literature on the biological activity of this compound, including synthesis methods, biological evaluations, and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through condensation reactions involving appropriate thiazine derivatives and carboxylic acids. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimido-thiazine derivatives. For instance:
- Cytotoxicity Testing : Ethyl 4-oxo-6,8-diphenyl derivatives were evaluated against various cancer cell lines. The results indicated that these compounds exhibit significant cytotoxic effects with IC50 values in the micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that they may disrupt cell cycle progression and induce oxidative stress in cancer cells .
Antimicrobial Activity
The compound also shows promising antimicrobial properties :
- In Vitro Studies : Ethyl 4-oxo-6,8-diphenyl derivatives have been tested against a range of bacterial strains. Results indicate moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds ranged from 10 to 50 µg/mL depending on the bacterial strain tested. This suggests their potential use as lead compounds in developing new antimicrobial agents .
Comparative Biological Activity Table
Case Studies
- Case Study on Cytotoxicity : A study conducted by Jelen et al. (2019) evaluated various thiazine derivatives for their cytotoxic effects on different cancer cell lines. They reported that ethyl 4-oxo derivatives showed improved activity compared to other thiazine compounds due to their structural modifications that enhance bioactivity .
- Antimicrobial Evaluation : In a comparative study published by Bozorov et al. (2015), ethyl pyrimido-thiazines were tested against clinical isolates of bacteria. The study concluded that these compounds could serve as potential candidates for antibiotic development due to their effective inhibition of bacterial growth .
Q & A
Q. Case Study :
- Reaction Optimization : Computational screening of aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) identifies electrophiles that enhance regioselectivity in cyclization steps .
How can contradictions in spectroscopic data for pyrimido-thiazine derivatives be resolved?
Answer:
Discrepancies in NMR or IR data often arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:
- Variable-temperature NMR : To detect tautomeric equilibria (e.g., keto-enol shifts).
- SC-XRD : Resolves positional ambiguities, such as hydrogen bonding networks (e.g., C—H···O interactions stabilizing crystal packing) .
- Comparative analysis : Cross-referencing with structurally characterized analogs (e.g., fluorophenyl derivatives with dihedral angles >80°) .
What strategies are employed to evaluate the bioactivity of pyrimido-thiazine derivatives against resistant bacterial strains?
Answer:
- In vitro assays : Minimum inhibitory concentration (MIC) tests using gram-positive/negative strains (e.g., S. aureus, E. coli). Analogous thiazine derivatives showed MIC values <50 µg/mL .
- Mechanistic studies : Fluorescence quenching assays to probe DNA intercalation, as seen in benzothiazine-DNA binding studies .
- SAR analysis : Modifying substituents (e.g., electron-withdrawing groups on phenyl rings) to enhance antimicrobial potency .
How do steric and electronic effects of substituents influence the reactivity of pyrimido-thiazines in further functionalization?
Answer:
- Steric effects : Bulky substituents (e.g., diphenyl groups at C6/C8) hinder nucleophilic attack at the carbonyl position, requiring harsher conditions for functionalization.
- Electronic effects : Electron-donating groups (e.g., methoxy) increase electron density at the pyrimidine ring, facilitating electrophilic substitution. For example, 2,4,6-trimethoxybenzylidene derivatives exhibit enhanced stability due to resonance effects .
Q. Example :
| Substituent | Reactivity Trend | Functionalization Site |
|---|---|---|
| Phenyl (C6/C8) | Steric hindrance | C7 carboxylate |
| Methoxy (aryl) | Increased nucleophilicity | Pyrimidine N1 |
Methodological Challenges
What are the limitations of current synthetic routes, and how can they be addressed?
Answer:
- Low yields : Side reactions (e.g., dimerization) during cyclization reduce efficiency. Solutions include microwave-assisted synthesis to accelerate kinetics .
- Scalability : Toxic solvents (e.g., acetic anhydride) complicate scale-up. Green chemistry approaches (e.g., solvent-free mechanochemical synthesis) are being explored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
